molecular formula C9H10BrN3S2 B10961030 5-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10961030
M. Wt: 304.2 g/mol
InChI Key: GMWKMHQQGPPPPS-UHFFFAOYSA-N
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Description

5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of a thienyl group, a triazole ring, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactionsThe final step involves the addition of a hydrosulfide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles.

Scientific Research Applications

5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes or receptors, inhibiting their normal function. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMO-5-ETHYL-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and hydrosulfide moiety make it particularly interesting for medicinal chemistry applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H10BrN3S2

Molecular Weight

304.2 g/mol

IUPAC Name

3-(4-bromo-5-ethylthiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H10BrN3S2/c1-3-6-5(10)4-7(15-6)8-11-12-9(14)13(8)2/h4H,3H2,1-2H3,(H,12,14)

InChI Key

GMWKMHQQGPPPPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C2=NNC(=S)N2C)Br

Origin of Product

United States

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